molecular formula C7H18N2O4 B14595465 Acetic acid;propane-1,2-diamine CAS No. 60077-07-8

Acetic acid;propane-1,2-diamine

Cat. No.: B14595465
CAS No.: 60077-07-8
M. Wt: 194.23 g/mol
InChI Key: QWSOGKQKELMGCQ-UHFFFAOYSA-N
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Description

Acetic acid;propane-1,2-diamine is an organic compound that combines the properties of acetic acid and propane-1,2-diamine Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar and as a chemical reagentThis compound is used in various chemical processes, including as a bidentate ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;propane-1,2-diamine can be synthesized through the ammonolysis of 1,2-dichloropropane. The reaction involves the following steps : [ \text{CH}_3\text{CHClCH}_2\text{Cl} + 4\text{NH}_3 \rightarrow \text{CH}_3\text{CH(NH}_2\text{)CH}_2\text{NH}_2 + 2\text{NH}_4\text{Cl} ] This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia.

Industrial Production Methods

Industrially, the compound is produced using the same ammonolysis process. The racemic mixture of this chiral compound can be separated into enantiomers by converting it into diastereomeric tartaric acid ammonium salts. After purification, the diamine can be regenerated by treating the ammonium salt with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;propane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of acetic acid;propane-1,2-diamine involves several steps:

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amine groups attached to adjacent carbon atoms.

    1,3-Diaminopropane: Similar to propane-1,2-diamine but with amine groups on the first and third carbon atoms.

    Isophorone diamine: A cycloaliphatic diamine used in similar applications.

Uniqueness

Acetic acid;propane-1,2-diamine is unique due to its chiral nature and its ability to form stable metal complexes as a bidentate ligand. This property makes it particularly valuable in coordination chemistry and industrial applications .

Properties

CAS No.

60077-07-8

Molecular Formula

C7H18N2O4

Molecular Weight

194.23 g/mol

IUPAC Name

acetic acid;propane-1,2-diamine

InChI

InChI=1S/C3H10N2.2C2H4O2/c1-3(5)2-4;2*1-2(3)4/h3H,2,4-5H2,1H3;2*1H3,(H,3,4)

InChI Key

QWSOGKQKELMGCQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N.CC(=O)O.CC(=O)O

Origin of Product

United States

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